molecular formula C19H18N4O3S B2732074 benzyl N-[({[3-(thiophen-2-yl)pyrazin-2-yl]methyl}carbamoyl)methyl]carbamate CAS No. 2034613-45-9

benzyl N-[({[3-(thiophen-2-yl)pyrazin-2-yl]methyl}carbamoyl)methyl]carbamate

Cat. No.: B2732074
CAS No.: 2034613-45-9
M. Wt: 382.44
InChI Key: LIKLOAZPYYONSJ-UHFFFAOYSA-N
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Description

Benzyl N-[({[3-(thiophen-2-yl)pyrazin-2-yl]methyl}carbamoyl)methyl]carbamate is a complex organic compound that features a benzyl group, a pyrazine ring substituted with a thiophene moiety, and a carbamate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-[({[3-(thiophen-2-yl)pyrazin-2-yl]methyl}carbamoyl)methyl]carbamate typically involves multicomponent reactions. One common method is the Ugi-Zhu three-component reaction, which is coupled with a cascade aza-Diels-Alder cycloaddition/N-acylation/decarboxylation/dehydration process. This method uses toluene as the solvent and ytterbium (III) triflate as the Lewis acid catalyst, with microwave-dielectric heating to increase the overall yield and reduce reaction time .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of multicomponent reactions and the use of efficient catalysts and solvents can be scaled up for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-[({[3-(thiophen-2-yl)pyrazin-2-yl]methyl}carbamoyl)methyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrazine ring can be reduced under specific conditions to form dihydropyrazine derivatives.

    Substitution: The benzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the pyrazine ring can produce dihydropyrazine derivatives.

Scientific Research Applications

Benzyl N-[({[3-(thiophen-2-yl)pyrazin-2-yl]methyl}carbamoyl)methyl]carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of benzyl N-[({[3-(thiophen-2-yl)pyrazin-2-yl]methyl}carbamoyl)methyl]carbamate involves its interaction with molecular targets through its functional groups. The benzyl group can facilitate binding to hydrophobic pockets, while the pyrazine and thiophene rings can participate in π-π interactions and hydrogen bonding. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to potential biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl N-[({[3-(thiophen-2-yl)pyrazin-2-yl]methyl}carbamoyl)methyl]carbamate is unique due to its combination of a benzyl group, a pyrazine ring, and a thiophene moiety

Properties

IUPAC Name

benzyl N-[2-oxo-2-[(3-thiophen-2-ylpyrazin-2-yl)methylamino]ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3S/c24-17(12-23-19(25)26-13-14-5-2-1-3-6-14)22-11-15-18(21-9-8-20-15)16-7-4-10-27-16/h1-10H,11-13H2,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIKLOAZPYYONSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCC(=O)NCC2=NC=CN=C2C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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